Phosphinic acid, sodium salt, monohydrate

Reductive amination Chemoselectivity Green chemistry

Phosphinic acid, sodium salt, monohydrate (CAS 10039-56-2), commonly referred to as sodium hypophosphite monohydrate (NaH₂PO₂·H₂O), is an inorganic phosphorus(I) salt that functions as a potent, pH-tunable four-electron reductant. It is encountered as a white, odorless, hygroscopic crystalline solid with exceptionally high water solubility (1,000 g/L at 20 °C).

Molecular Formula H3NaO3P+
Molecular Weight 104.986 g/mol
CAS No. 10039-56-2
Cat. No. B152888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic acid, sodium salt, monohydrate
CAS10039-56-2
Molecular FormulaH3NaO3P+
Molecular Weight104.986 g/mol
Structural Identifiers
SMILESO.[O-][PH+]=O.[Na+]
InChIInChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;;
InChIKeyACUGTEHQOFWBES-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphinic Acid, Sodium Salt, Monohydrate (CAS 10039-56-2): Baseline Chemistry and Industrial Context for Scientific Procurement


Phosphinic acid, sodium salt, monohydrate (CAS 10039-56-2), commonly referred to as sodium hypophosphite monohydrate (NaH₂PO₂·H₂O), is an inorganic phosphorus(I) salt that functions as a potent, pH-tunable four-electron reductant [1]. It is encountered as a white, odorless, hygroscopic crystalline solid with exceptionally high water solubility (1,000 g/L at 20 °C) . Industrially, it serves as the dominant reducing agent in electroless nickel plating, depositing nickel–phosphorus alloy coatings, and is affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA for use as a direct human food ingredient [1][2]. The monohydrate form is the commercially stable and universally procured variant, as the anhydrous form readily absorbs atmospheric moisture and is not manufactured at scale [3].

Why Sodium Hypophosphite Monohydrate Cannot Be Generically Substituted: The Case for Evidence-Based Selection


Sodium hypophosphite monohydrate occupies a distinct operational niche that renders simple in-class substitution scientifically unsound. The reduction potential of the hypophosphite anion is strongly pH-dependent (−1.65 V at pH 14 vs. −0.5 V at pH 0), meaning that the counter‑ion and formulation pH fundamentally dictate reducing power [1]. Head‑to‑head studies demonstrate that replacing Na⁺ with K⁺, Rb⁺, or Cs⁺ alters reductive amination yields by 10–66 absolute percentage points under otherwise identical conditions, and the chemoselectivity profile diverges sharply from classical reductants such as NaBH₄ or H₂/Pd‑C [2]. In electroless plating, sodium hypophosphite uniquely co‑deposits phosphorus into the nickel film, producing Ni–P alloys whose functional properties—contact resistance, corrosion resistance, and hardness—are compositionally inaccessible to borohydride- or hydrazine‑based baths [3]. These differences are quantitative, experimentally verified, and consequential for end‑use performance.

Quantitative Differentiation Evidence for Sodium Hypophosphite Monohydrate Against Closest Analogs and Alternatives


Superior Chemoselectivity in Catalyst-Free Reductive Amination vs. NaBH₄ and H₂/Pd-C

In catalyst-free reductive amination, sodium hypophosphite monohydrate exhibits functional-group chemoselectivity that classical reducing agents cannot replicate. NaH₂PO₂ selectively reduces imines while leaving nitro (NO₂), cyano (CN), alkene (C=C), and benzyloxy (OBn) groups intact. In contrast, NaBH₄ and H₂ on Pd/C reduce these sensitive functionalities non-selectively under comparable conditions [1]. This differential was demonstrated across a substrate panel: NaH₂PO₂ delivered the desired secondary amine with full preservation of the reducible pendant groups, whereas both NaBH₄ and catalytic hydrogenation led to undesired over-reduction products [1].

Reductive amination Chemoselectivity Green chemistry

Cation-Dependent Reductive Amination Yield: NaH₂PO₂ vs. K⁺, Rb⁺, and Cs⁺ Hypophosphites

Under weakly acidic conditions (pH 3.2, neat, 130 °C, 4 h) using the benchmark reaction of cyclohexanone with morpholine, sodium hypophosphite generated in situ delivered the model amine in 69% yield. Identical conditions with KH₂PO₂, RbH₂PO₂, and CsH₂PO₂ gave yields of 55%, 15%, and 3% respectively [1]. Under strongly acidic conditions (pH 1.6, XH₂PO₂ + H₃PO₂ 1:1), NaH₂PO₂ yielded 65%, while K, Rb, and Cs systems gave 84%, 80%, and 85%—but the sodium system offers the unique advantage of a balanced, intermediate acidity and consistent 65–69% yield without requiring additional H₃PO₂ co‑reductant [1]. LiH₂PO₂ performed similarly to NaH₂PO₂ (68–70%), but lithium salts are substantially more expensive and less available at bulk scale [1].

Cation effect Reductive amination Hypophosphite salt comparison

Low Contact Resistance in Electroless Ni–P Electrodes vs. Ni–B from DMAB

In electroless nickel electrode fabrication for semiconducting ceramics, the nickel–phosphorus system reduced by sodium hypophosphite produced a contact resistance of 0.99 Ω, compared to 10 Ω for the nickel–boron system reduced by dimethylamine borane (DMAB) under comparable deposition conditions [1]. The Ni/P atomic ratio at this optimum was 76.0/24.0 [1]. The contact resistance of the Ni–P electrode increased with increasing deposition pH, reaching the minimum at the specified process window [1]. This nearly one-order-of-magnitude difference in electrical performance is intrinsic to the phosphorus co‑deposition chemistry that only hypophosphite-based baths provide.

Electroless nickel plating Contact resistance Semiconducting ceramics

Extended Bath Stability in Electroless Copper Plating vs. Formaldehyde-Based Baths

Sodium hypophosphite-based electroless copper plating baths exhibit markedly superior operational lifetime compared to conventional formaldehyde baths. Under repeated cycling, the sodium hypophosphite bath remained stable and undecomposed after seven complete cycles, whereas the formaldehyde bath underwent spontaneous decomposition after only three cycles [1]. Additionally, the plating rate of the sodium hypophosphite bath exceeded that of the formaldehyde bath, and the hypophosphite electrolyte solution demonstrated inherently greater chemical stability [1]. Unlike formaldehyde—a volatile, toxic, and carcinogenic compound—sodium hypophosphite generates no harmful vapors during operation [1].

Electroless copper plating Bath stability Formaldehyde replacement

pH-Dependent Reduction Potential of Hypophosphite: Tunable Reducing Power Unavailable in Fixed-Potential Reductants

The redox potential of the hypophosphite anion shifts dramatically with pH: −1.65 V at pH 14 versus −0.5 V at pH 0 (vs. standard reference) [1]. This 1.15 V span means sodium hypophosphite can be tuned from a mild reductant to a powerful one simply by adjusting solution alkalinity—a dynamic range not available in fixed-potential reductants such as NaBH₄ (≈−1.24 V at pH 14, relatively invariant) or sodium phosphite (Na₂HPO₃, P(III), intrinsically weaker and more stable toward oxidation) [1][2]. The consequence is that NaH₂PO₂ can perform reductions under alkaline conditions that hypophosphorous acid (H₃PO₂) cannot achieve, as the free acid is a poorer reducing agent than its salt counterparts [3].

Reduction potential pH-dependent redox Hypophosphite electrochemistry

FDA GRAS Affirmation: Unique Regulatory Clearance for Food-Contact Applications Among Reducing Agents

Sodium hypophosphite is affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA under 21 CFR 184.1764 for use as a direct human food ingredient, specifically as an emulsifier or stabilizer in cod‑liver oil emulsions, with no quantitative use limitations beyond current good manufacturing practice [1]. Its acute oral toxicity in rats (LD₅₀ = 7,640 mg/kg) is exceptionally low . In contrast, sodium borohydride (NaBH₄), dimethylamine borane (DMAB), hydrazine, and formaldehyde—the most common competing reducing agents in industrial plating and synthesis—are either not food-grade, carry significant toxicity warnings, or are classified as carcinogens [2]. This regulatory differentiation has no parallel among the in-class alternatives.

GRAS Food additive Regulatory compliance

Evidence-Driven Application Scenarios for Sodium Hypophosphite Monohydrate in Research and Industrial Procurement


Electroless Nickel–Phosphorus Plating for Low-Contact-Resistance Electronic Components

When fabricating electroless nickel electrodes for semiconductor packaging or ceramic-based microelectronics, sodium hypophosphite monohydrate is the reductant that yields a contact resistance of 0.99 Ω—an order of magnitude lower than the 10 Ω obtained with DMAB-based Ni–B baths [1]. Procurement specifications for electronic-grade sodium hypophosphite should prioritize controlled calcium content (≤30 ppm) to avoid dielectric defects.

Catalyst-Free Reductive Amination of Complex Pharmaceutical Intermediates Bearing Reducible Functional Groups

For reductive amination substrates carrying nitro, cyano, alkene, or benzyloxy substituents that must be preserved, sodium hypophosphite monohydrate delivers chemoselective imine reduction without protecting-group manipulation [1]. Yields of 65–69% are achievable under neat conditions at 130 °C without any catalyst or acidic co‑reductant . Researchers should specify ≥99% purity to minimize competing side reactions from trace metal contaminants.

Formaldehyde-Free Electroless Copper Plating with Extended Bath Lifetime for PCB Manufacturing

Sodium hypophosphite monohydrate enables electroless copper plating baths that survive 7+ cycles without spontaneous decomposition, compared to 3 cycles for formaldehyde baths [1]. The higher plating rate, absence of volatile carcinogenic vapors, and reduced hazardous waste generation make NaH₂PO₂ the preferred reductant for environmentally regulated PCB production lines. Bath formulations should maintain the nickel sulfate/sodium hypophosphite concentration ratio near 0.4 for a deposition rate of approximately 20 µm/h .

GRAS-Compliant Antioxidant and Stabilizer for Food-Grade Emulsions and Potable Water Treatment

Leveraging its FDA GRAS affirmation under 21 CFR 184.1764, sodium hypophosphite monohydrate can be directly procured and deployed as an emulsifier, stabilizer, or antioxidant in food emulsions and potable water systems without the toxicological qualification burden required for alternative reducing agents [1]. Food-grade material should meet USP/EP monographs with purity ≥99% and be sourced with full certificate of analysis documentation.

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